2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Description
2-[(Pyrrolidin-1-yl)carbonyl]pyridine is a pyridine derivative featuring a pyrrolidine carboxamide substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
pyridin-2-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBDPSFOBQHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514807 | |
| Record name | (Pyridin-2-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83728-66-9 | |
| Record name | (Pyridin-2-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(Pyrrolidin-1-yl)carbonyl]pyridine involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures . Another approach involves the reaction of pyrrolidine with 2-bromopyridine under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
2-[(Pyrrolidin-1-yl)carbonyl]pyridine serves as:
- A ligand in coordination chemistry, facilitating the formation of metal complexes.
- A building block for synthesizing more complex organic molecules.
Biology
Research indicates potential bioactive properties :
- Investigated for antimicrobial and antiviral activities, showing promise in combating various pathogens.
- The compound's structure allows for interactions with biological targets, influencing biochemical pathways .
Medicine
The compound is being explored for its role in drug discovery:
- Potential use as a therapeutic agent targeting conditions such as pain, inflammation, and neurodegenerative diseases.
- Studies have identified its efficacy in modulating cannabinoid receptors, which are implicated in various clinical disorders, including pain management and neuroprotection .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound in developing new antibiotics.
Case Study 2: Cannabinoid Receptor Modulation
Research on the modulation of cannabinoid receptors by this compound revealed its ability to selectively activate CB2 receptors while inhibiting CB1 receptors. This selectivity could lead to novel treatments for inflammatory diseases without the psychoactive effects associated with traditional cannabinoids .
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its target, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The carbonyl group in this compound increases polarity compared to halogenated analogs like 2-chloro-5-(4-substituted phenyl)pyridines (), which may improve aqueous solubility.
- Thermal Stability : Halogenated derivatives (e.g., 2-chloro-substituted pyridines) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions, whereas pyrrolidine carbonyl analogs likely have lower melting points .
- Functional Group Reactivity : The propargyl alcohol substituent in 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol () enables click chemistry applications, a feature absent in the carboxamide derivative .
Commercial and Industrial Relevance
- Cost and Availability : Halogenated derivatives (e.g., 2-fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine) are commercially available at $400–$4800 per gram (), while the target compound’s price is unlisted but likely higher due to synthetic complexity .
- Applications : Used in uranium complexation () and as intermediates for bioactive molecules () .
Biological Activity
2-[(Pyrrolidin-1-yl)carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 204.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a carbonyl group linked to a pyrrolidine moiety, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Opioid Receptors : Preliminary studies suggest that this compound may selectively bind to kappa opioid receptors, potentially leading to analgesic effects by modulating pain pathways.
- Monoamine Uptake Inhibition : Analogues of this compound have shown promise as selective inhibitors of dopamine and norepinephrine uptake, indicating potential applications in treating mood disorders.
- Antimicrobial Activity : Research indicates that derivatives may exhibit antimicrobial properties, acting against bacterial strains through mechanisms such as inhibition of cell wall synthesis .
Therapeutic Applications
The compound's unique structure allows for various therapeutic applications:
- Pain Management : As a selective Na V1.8 sodium channel modulator, it may be beneficial in treating different pain types, including neuropathic and inflammatory pain .
- Anticancer Properties : There is evidence suggesting that similar compounds can induce apoptosis in cancer cells, thus contributing to their anticancer potential.
- Antimicrobial Agents : The compound's derivatives have been explored for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating significant potency .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Effects
Research Findings
Recent studies have highlighted the versatility of pyrrolidine derivatives in drug discovery. For instance, research has shown that modifications to the pyrrolidine structure can significantly enhance binding affinity to target receptors, which is crucial for therapeutic efficacy . Additionally, the incorporation of various functional groups has been linked to improved bioavailability and selectivity towards specific biological targets.
Q & A
Basic: What synthetic routes are recommended for 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyridine-pyrrolidine hybrids typically involves coupling reactions between activated pyridine derivatives and pyrrolidine precursors. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
